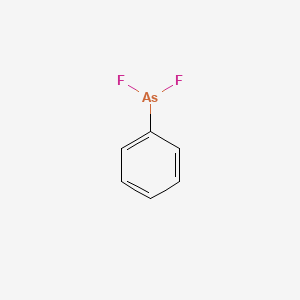
Arsine, difluorophenyl-
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Arsine, difluorophenyl- is an organoarsenic compound that contains arsenic and fluorine atoms attached to a phenyl ring This compound is part of a broader class of organoarsenic compounds known for their diverse chemical properties and applications
Preparation Methods
The synthesis of Arsine, difluorophenyl- typically involves the reaction of difluorobenzene with arsenic trihydride (AsH3) under controlled conditions. The reaction is carried out in the presence of a catalyst, often a transition metal complex, to facilitate the formation of the desired product. Industrial production methods may involve the use of high-purity arsenic and fluorinated benzene derivatives, ensuring minimal impurities and high yield.
Chemical Reactions Analysis
Arsine, difluorophenyl- undergoes several types of chemical reactions, including:
Oxidation: The compound can be oxidized to form arsenic oxides and fluorinated phenyl derivatives.
Reduction: Reduction reactions can convert the arsenic center to lower oxidation states.
Substitution: The fluorine atoms on the phenyl ring can be substituted with other functional groups using appropriate reagents. Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as lithium aluminum hydride, and nucleophiles for substitution reactions. Major products formed from these reactions include various arsenic-containing compounds and fluorinated aromatic compounds.
Scientific Research Applications
Arsine, difluorophenyl- has several scientific research applications:
Chemistry: It is used as a precursor in the synthesis of more complex organoarsenic compounds.
Biology: The compound’s unique reactivity makes it useful in studying biological systems and arsenic metabolism.
Medicine: Research into its potential therapeutic applications, particularly in targeting specific molecular pathways, is ongoing.
Industry: It finds use in the semiconductor industry for doping processes and in the synthesis of specialized materials.
Mechanism of Action
The mechanism by which Arsine, difluorophenyl- exerts its effects involves the interaction of the arsenic center with various molecular targets. The compound can form covalent bonds with biological molecules, disrupting normal cellular functions. Pathways involved include oxidative stress induction and interference with enzyme activity, leading to potential cytotoxic effects.
Comparison with Similar Compounds
Similar compounds to Arsine, difluorophenyl- include:
Triphenylarsine: Another organoarsenic compound with three phenyl groups attached to arsenic.
Arsine (AsH3): A simpler arsenic hydride without fluorine or phenyl groups.
Stibine (SbH3): A related compound containing antimony instead of arsenic. Arsine, difluorophenyl- is unique due to the presence of both fluorine and arsenic, which imparts distinct chemical properties and reactivity compared to its analogs.
Properties
CAS No. |
368-97-8 |
|---|---|
Molecular Formula |
C6H5AsF2 |
Molecular Weight |
190.02 g/mol |
IUPAC Name |
difluoro(phenyl)arsane |
InChI |
InChI=1S/C6H5AsF2/c8-7(9)6-4-2-1-3-5-6/h1-5H |
InChI Key |
VFMMEYOORMCMRV-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C=C1)[As](F)F |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![[(2R,3R,4R,5R)-3,4-diacetyloxy-5-azido-6-bromooxan-2-yl]methyl acetate](/img/structure/B13424880.png)

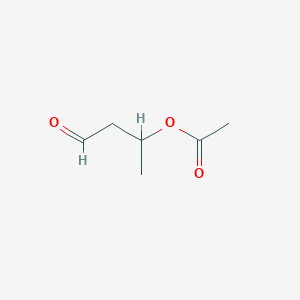

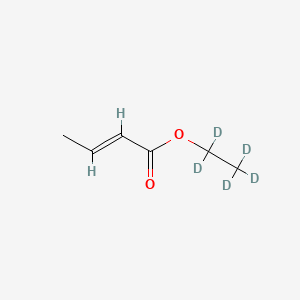
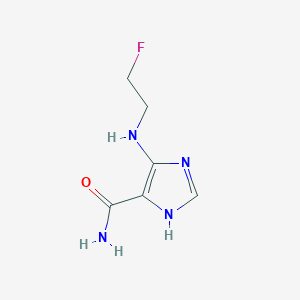
![4-[1,1,2,2-Tetrafluoro-2-[4-(trifluoromethyl)phenyl]ethoxy]phenol](/img/structure/B13424897.png)

![rac-3-[(1R,2R)-2-methylcyclopropaneamido]benzoic acid, trans](/img/structure/B13424916.png)
![N-[(1S)-1-(4-bromophenyl)ethyl]prop-2-yn-1-amine;hydrochloride](/img/structure/B13424924.png)
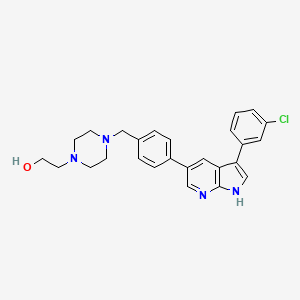
![3-[(3R,4R)-3-[(7-hydroxypyrrolo[2,3-d]pyrimidin-4-yl)-methylamino]-4-methylpiperidin-1-yl]-3-oxopropanenitrile](/img/structure/B13424939.png)

![(alphaR)-3-Amino-4-hydroxy-alpha-[[[(1R)-2-(4-methoxyphenyl)-1-methylethyl]amino]methyl]benzenemethanol](/img/structure/B13424948.png)
